N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
Description
N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with methyl groups at positions 4 and 7, linked via an amide bond to a 2-(methylthio)benzoyl moiety. This structure combines electron-donating methyl and methylthio groups, which may enhance lipophilicity and influence biological activity.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-10-8-9-11(2)15-14(10)18-17(22-15)19-16(20)12-6-4-5-7-13(12)21-3/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRERAWMSYAROME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methyl Groups: Methyl groups can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Attachment of Benzamide Moiety: The benzamide moiety can be attached through an amide coupling reaction using a carboxylic acid derivative and an amine, often facilitated by coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzamide moiety, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide depends on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.
Comparison with Similar Compounds
Core Heterocyclic Moieties
Key Observations :
Antidiabetic Potential (Inferred)
Thiadiazole-fused benzodioxine analogs () inhibit α-amylase/α-glucosidase, critical for diabetes management. The target compound’s methylthio group may enhance binding to these enzymes via hydrophobic interactions, though direct evidence is needed .
Antimicrobial and Enzyme Inhibition
highlights thiazole-amides as PFOR enzyme inhibitors, akin to nitazoxanide.
Physicochemical and Spectroscopic Properties
IR and NMR Signatures
Lipophilicity and Solubility
Molecular Interactions and Docking (Hypothetical)
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a benzothiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a benzothiazole core and methylthio substitution. These attributes may contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of Benzothiazole Core : This is achieved through the cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
- Methyl Group Introduction : Methyl groups are introduced via alkylation reactions using reagents like methyl iodide in the presence of a base.
- Amide Coupling : The benzamide moiety is attached through an amide coupling reaction using carboxylic acid derivatives and amines, often facilitated by coupling reagents such as EDCI or DCC.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their activity.
- Receptor Modulation : It can interact with cellular receptors, influencing various signaling pathways.
- DNA Intercalation : The compound may insert itself between DNA base pairs, thereby affecting processes such as replication and transcription.
Biological Activity
Research indicates that benzothiazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from benzothiazole have demonstrated significant cytotoxic effects against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some benzothiazole derivatives have been reported to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This dual action—anticancer and anti-inflammatory—positions these compounds as promising candidates for therapeutic development.
Case Studies
- Study on Antitumor Activity :
- Mechanistic Insights :
Comparison with Similar Compounds
The biological activity of this compound can be compared with other benzothiazole derivatives:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Benzothiazole | Anticancer, anti-inflammatory | Enzyme inhibition, receptor modulation |
| 2-Aminobenzothiazole | Antibacterial, anticancer | DNA intercalation |
| Benzamide | Various pharmacological properties | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
